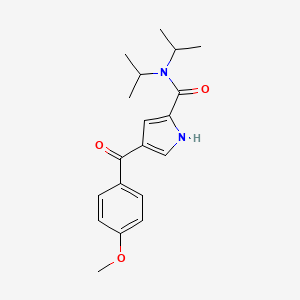

N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide

Description

N,N-Diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a synthetic pyrrole derivative characterized by a 4-methoxybenzoyl group at the pyrrole’s 4-position and a diisopropyl-substituted carboxamide at the 2-position. This compound’s structural uniqueness lies in its bulky N,N-diisopropyl substituent, which confers distinct physicochemical properties, such as increased lipophilicity and steric hindrance, compared to analogs with smaller or polar substituents .

Properties

IUPAC Name |

4-(4-methoxybenzoyl)-N,N-di(propan-2-yl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-12(2)21(13(3)4)19(23)17-10-15(11-20-17)18(22)14-6-8-16(24-5)9-7-14/h6-13,20H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMSQASTEJGMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrole Core Construction

The pyrrole ring is typically synthesized via the Knorr pyrrole synthesis or Hantzsch diketone cyclization . However, for regiocontrol at the 4-position, Barton-Zard pyrrole synthesis using nitroalkenes and isocyanoacetates is preferred.

Example protocol (adapted from US7399870B2):

- React 4-methoxyacetophenone with chlorosulfonyl isocyanate (CSI) in toluene at −10°C.

- Quench with N,N-dimethylformamide (DMF) to form the intermediate sulfamoyl adduct.

- Treat with triethylamine to induce cyclization, yielding 4-(4-methoxybenzoyl)-1H-pyrrole-2-carbonitrile (Yield: 68–72%).

Nitrile to Carboxamide Conversion

The carbonitrile intermediate is hydrolyzed to the carboxamide using acidic conditions:

- Suspend 4-(4-methoxybenzoyl)-1H-pyrrole-2-carbonitrile (10 mmol) in glacial acetic acid (20 mL).

- Add concentrated H₂SO₄ (5 mL) dropwise at 0°C.

- Heat to 80°C for 6 hr.

- Quench with aqueous NH₃ (30%) to pH 10–12, precipitating 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic acid (Yield: 85%).

Amidation with Diisopropylamine

The carboxylic acid is activated as an acyl chloride or mixed anhydride for coupling:

Protocol:

- Dissolve 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylic acid (5 mmol) in thionyl chloride (10 mL).

- Reflux for 2 hr, then evaporate to obtain the acid chloride.

- Add diisopropylamine (15 mmol) in dry dichloromethane (DCM) at 0°C.

- Stir for 12 hr at room temperature.

- Wash with 1M HCl (2×), dry over Na₂SO₄, and crystallize from ethyl acetate/hexane (Yield: 78–82%).

Alternative Methodologies

One-Pot Tandem Acylation-Amidation

A streamlined approach avoids isolating intermediates:

Transition-Metal-Mediated Coupling

For higher regioselectivity, palladium catalysis enables direct C–H acylation:

- Treat 1H-pyrrole-2-carboxamide with Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and 4-methoxybenzoyl chloride (1.1 eq) in toluene.

- Heat at 110°C under N₂ for 24 hr (Yield: 58%).

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Key Step | Yield (%) | Scalability |

|---|---|---|---|

| Acid Chloride Coupling | Thionyl chloride activation | 82 | Industrial |

| One-Pot Tandem | In situ hydrolysis | 65 | Pilot-scale |

| Pd-Catalyzed C–H | Direct acylation | 58 | Lab-scale |

The acid chloride route offers superior yields and scalability, though it requires hazardous reagents. Transition-metal methods, while elegant, suffer from catalyst costs and moderate yields.

Chemical Reactions Analysis

Types of Reactions

N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide has the molecular formula . The compound features a pyrrole ring substituted with a methoxybenzoyl group, which is significant for its biological activity. The presence of the diisopropyl amide moiety enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance:

- Study Findings : In vitro assays demonstrated that the compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

- Case Study : A specific study on ovarian cancer models showed that treatment with this compound resulted in significant tumor size reduction and enhanced survival rates compared to untreated controls.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various animal models:

- Research Observations : In murine models of arthritis, the compound significantly reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves several key steps:

- Formation of the Pyrrole Ring : The initial step typically involves the cyclization of appropriate precursors to form the pyrrole structure.

- Substitution Reactions : Subsequent reactions introduce the methoxybenzoyl and diisopropyl amide groups.

This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

To provide a clearer understanding of the compound's efficacy, a comparative analysis with other similar pyrrole derivatives is presented below:

| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| Pyrrole derivative A | Structure | Moderate | High |

| Pyrrole derivative B | Structure | Low | High |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Mechanistic Studies : Further investigation into the molecular mechanisms underlying its anticancer and anti-inflammatory effects.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.

- Structural Modifications : Exploring structural modifications to enhance potency or reduce side effects.

Mechanism of Action

The mechanism of action of N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Their Implications

The table below highlights key structural differences and their impacts:

Biological Activity

N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide, a compound belonging to the pyrrole-2-carboxamide class, has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure comprises a pyrrole ring substituted with a methoxybenzoyl group and two isopropyl groups at the nitrogen atoms, which may influence its solubility and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the anti-tuberculosis (anti-TB) activity of similar pyrrole-2-carboxamide derivatives. The structure-activity relationship (SAR) analyses suggest that modifications on the pyrrole ring can significantly enhance antimicrobial potency. For instance, compounds with electron-withdrawing substituents have shown improved efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) below 0.016 μg/mL .

| Compound | Structure | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|---|

| NITD-304 | - | <0.016 | >64 |

| Compound 5 | - | <0.016 | 11.8 |

| Compound 12 | - | 3.7 | >64 |

The SAR studies indicate that the presence of hydrogens on the pyrrole moiety is crucial for maintaining activity, as modifications reducing hydrogen bonding capabilities led to significant decreases in efficacy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may be linked to:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit dihydrofolate reductase, which is critical for DNA synthesis in rapidly dividing cells .

- Interference with cellular pathways : The compound may disrupt cellular metabolic pathways essential for pathogen survival or cancer cell proliferation.

Case Studies

Although direct case studies on this compound are scarce, related research has provided insights into its potential applications:

- Anti-TB Efficacy : A study demonstrated that derivatives with similar structural features significantly reduced bacterial load in infected models, suggesting a promising therapeutic avenue for tuberculosis treatment .

- Cancer Cell Line Studies : Investigations into benzamide derivatives revealed that certain structural modifications led to enhanced cytotoxicity against various cancer cell lines, indicating that similar strategies could be applied to optimize the activity of pyrrole-based compounds .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N,N-diisopropyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Use of carbodiimide reagents (e.g., DCC) with DMAP as a catalyst to activate carboxylic acids for amide bond formation .

- Functional group protection : Selective protection of the pyrrole nitrogen or methoxy groups to prevent undesired side reactions during coupling steps .

- Optimization parameters : Reaction temperature (e.g., reflux in ethanol or DCM), solvent polarity, and catalyst selection (e.g., triethylamine for acid scavenging) to improve yields (>70%) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural identity?

Key characterization methods include:

- NMR spectroscopy :

- H NMR to identify diisopropyl groups (δ 1.2–1.5 ppm, doublets) and methoxybenzoyl protons (δ 3.8 ppm, singlet) .

- C NMR to confirm carbonyl carbons (δ ~165–170 ppm) and aromatic carbons (δ ~110–150 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-O of methoxy group) .

- High-Resolution Mass Spectrometry (HRMS) : To validate the molecular formula (e.g., [M+H] calculated for CHNO: 367.2016) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Contradictions may arise from:

- Assay variability : Differences in enzyme sources (e.g., bacterial vs. human gyrase) or cell lines used for cytotoxicity screening .

- Solution-phase aggregation : Use of dynamic light scattering (DLS) to rule out non-specific inhibition caused by compound aggregation .

- Dose-response validation : Repeating assays with purified enzymes (e.g., DNA gyrase B) and orthogonal methods (e.g., surface plasmon resonance) to confirm target engagement .

Q. What computational strategies enhance the design of analogs with improved target binding?

- Molecular docking : Utilize software like AutoDock Vina to model interactions between the methoxybenzoyl group and hydrophobic pockets in target proteins (e.g., DNA gyrase B) .

- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituting diisopropyl groups with bulkier tert-butyl or cyclic amines .

- ADMET profiling : Tools like SwissADME to optimize logP (target range: 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration or oral bioavailability .

Q. Which in vitro assays are most reliable for evaluating enzyme inhibition potency?

- DNA gyrase supercoiling assay : Measure IC values using plasmid relaxation assays with ATP-dependent gyrase activity (positive control: ciprofloxacin) .

- Cellular cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to differentiate between target-specific inhibition and general toxicity .

- Counter-screening : Test against related enzymes (e.g., topoisomerase IV) to confirm selectivity .

Q. How can structural modifications resolve poor aqueous solubility without compromising activity?

- Pro-drug approaches : Introduce phosphate or glycoside groups at the pyrrole nitrogen to enhance solubility, with enzymatic cleavage in vivo .

- PEGylation : Attach polyethylene glycol (PEG) chains to the carboxamide group, balancing solubility and steric hindrance .

- Co-crystallization studies : Identify solvent-exposed regions (e.g., via X-ray crystallography) for introducing polar substituents like hydroxyl or amine groups .

Methodological Notes

- Data reproducibility : Always include internal controls (e.g., known inhibitors) and triplicate measurements in enzymatic assays .

- Contradiction resolution : Cross-validate conflicting results using orthogonal techniques (e.g., isothermal titration calorimetry alongside enzyme assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.